20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-trifluoro Leukotriene B4 is a synthetic analog of leukotriene B4, a potent eicosanoid lipid mediator derived from arachidonic acid. This compound is known for its chemoattractant capabilities and resistance to ω-oxidation . It plays a significant role in inflammatory responses and homeostatic biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
20-trifluoro Leukotriene B4 is synthesized through a series of chemical reactions starting from arachidonic acidThis modification enhances the compound’s stability and resistance to metabolic degradation .
Industrial Production Methods
The industrial production of 20-trifluoro Leukotriene B4 involves large-scale chemical synthesis under controlled conditions. The process includes multiple purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
20-trifluoro Leukotriene B4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of 20-trifluoro Leukotriene B4. These metabolites retain some of the biological activities of the parent compound .
Scientific Research Applications
20-trifluoro Leukotriene B4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of trifluoromethylation on lipid mediators.
Biology: The compound is used to investigate the role of leukotrienes in cellular signaling and inflammation.
Medicine: Research on 20-trifluoro Leukotriene B4 contributes to the development of anti-inflammatory drugs.
Industry: The compound is used in the synthesis of other bioactive molecules and as a reference standard in analytical chemistry .
Mechanism of Action
20-trifluoro Leukotriene B4 exerts its effects by interacting with G protein-coupled receptors on the surface of target cells. This interaction triggers a cascade of intracellular signaling pathways that lead to various biological responses, including chemotaxis and degranulation of neutrophils . The trifluoromethyl groups enhance the compound’s stability and prolong its biological activity .
Comparison with Similar Compounds
Similar Compounds
Leukotriene B4: The parent compound, known for its potent inflammatory effects.
20-hydroxy Leukotriene B4: A metabolite with reduced biological activity.
20-carboxy Leukotriene B4: Another metabolite with distinct biological properties.
Uniqueness
20-trifluoro Leukotriene B4 is unique due to its resistance to ω-oxidation and its enhanced stability. These properties make it a valuable tool in research and a potential candidate for therapeutic development .
Properties
IUPAC Name |
20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRCSCMMMEEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869591 |
Source
|
Record name | 20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.